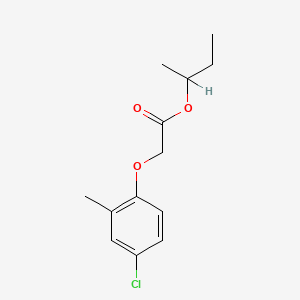

1-Methylpropyl (4-chloro-2-methylphenoxy)acetate

Description

Properties

CAS No. |

67829-78-1 |

|---|---|

Molecular Formula |

C13H17ClO3 |

Molecular Weight |

256.72 g/mol |

IUPAC Name |

butan-2-yl 2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/C13H17ClO3/c1-4-10(3)17-13(15)8-16-12-6-5-11(14)7-9(12)2/h5-7,10H,4,8H2,1-3H3 |

InChI Key |

LWONKMHYBQQECY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-Methylphenoxyalkanoic Acid

- Starting Material: 2-methylphenoxyacetic acid (or related 2-methylphenoxyalkanoic acids).

- Chlorinating Agents: Hypochlorous acid (HClO), often generated in situ from alkali metal hypochlorite salts (e.g., sodium or potassium hypochlorite) and mineral acids, or elemental chlorine (Cl2).

- Reaction Medium: Aqueous or aqueous-organic solvent mixtures with sufficient water content to keep the phenoxyalkanoic acid salt dissolved.

- Catalysts: Certain catalysts or additives that attract the chlorinating agent to the desired position on the aromatic ring, enhancing selectivity.

- pH Control: Maintained between 7 and 9.4, optimally 7–8.5, to maximize hypochlorous acid availability and minimize side reactions.

- Temperature: Typically between 0°C and 50°C, with 10–30°C preferred to optimize selectivity for 4-chlorination over 6-chlorination.

- Reaction Time: Several hours with controlled addition of chlorinating agent, monitored by redox potential.

Reaction Mechanism and Selectivity

- The chlorination is a selective electrophilic aromatic substitution favoring the 4-position on the 2-methylphenoxy ring.

- Hypochlorous acid is preferred because it primarily yields monochlorinated products, reducing by-products.

- The process avoids chlorinated cresols, improving environmental and safety profiles.

- By-products such as 6-chlorinated and 4,6-dichlorinated phenoxyalkanoic acids are minimized, with the ratio of 4-chlorinated to 6-chlorinated products reaching up to 180:1 under optimal conditions.

Workup and Isolation

- After chlorination, the reaction mixture is extracted with organic solvents to remove unreacted starting materials.

- Acidification with mineral acids (e.g., hydrochloric acid or sulfuric acid) precipitates the 4-chloro-2-methylphenoxyacetic acid.

- The acid can be crystallized as flakes or granules or formulated directly into herbicidal compositions.

Environmental and Recycling Considerations

- Sulfur dioxide by-products from chlorination can be recycled by reaction with chlorine to regenerate sulfuryl chloride.

- Waste streams containing alkali metal chlorides can be electrolyzed to regenerate chlorine and alkali metal hydroxides, which are reused in the process.

- Potassium salts of hypochlorite are preferred due to higher solubility and better process efficiency.

Esterification to Form this compound

Once the 4-chloro-2-methylphenoxyacetic acid is obtained, it undergoes esterification with 1-methylpropanol (isobutanol) to yield the target ester.

Reaction Conditions

- Reactants: 4-chloro-2-methylphenoxyacetic acid and 1-methylpropanol.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification.

- Temperature: Typically reflux conditions suitable for esterification, often between 80°C and 130°C depending on the solvent system.

- Solvent: Can be carried out neat or in an inert organic solvent to facilitate removal of water formed during the reaction.

- Water Removal: Continuous removal of water (e.g., by azeotropic distillation) drives the equilibrium toward ester formation.

Purification

- The crude ester is purified by distillation or crystallization to achieve high purity.

- Typical purity levels exceed 95%, suitable for agricultural or research applications.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes/Outcomes |

|---|---|---|

| Chlorination of 2-methylphenoxyacetic acid | Chlorinating agent: HClO (in situ from alkali metal hypochlorite + acid) or Cl2; pH 7–8.5; Temp 10–30°C; aqueous medium | High selectivity for 4-chlorination; yield >98% for MCPA analogs; minimal by-products |

| Workup | Organic solvent extraction; acidification with HCl or H2SO4; precipitation | Isolates 4-chloro-2-methylphenoxyacetic acid as solid |

| Esterification | 4-chloro-2-methylphenoxyacetic acid + 1-methylpropanol; acid catalyst; reflux; water removal | Produces this compound with high purity |

| Purification | Distillation or crystallization | Final product purity >95% |

Research Findings and Process Improvements

- Recent patents and studies emphasize environmentally friendly chlorination methods using hypochlorous acid under controlled pH and temperature to maximize yield and selectivity while minimizing hazardous by-products.

- Recycling of reagents and by-products (e.g., sulfur dioxide, chlorine, alkali metal hydroxides) enhances sustainability.

- The esterification step is well-established, with optimization focusing on catalyst choice and water removal techniques to improve yield and reduce reaction time.

- Continuous processing and in situ monitoring (e.g., redox potential) improve process control and product consistency.

This detailed overview synthesizes current knowledge on the preparation of this compound, highlighting the critical chlorination step to produce the key acid intermediate and the subsequent esterification. The methods prioritize high selectivity, yield, and environmental considerations, reflecting advances in industrial and research practices.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic media (pH < 4), the ester undergoes hydrolysis to yield 4-chloro-2-methylphenoxyacetic acid and 1-methylpropyl alcohol :

-

Kinetics : Hydrolysis rates increase exponentially with temperature (half-life: ~72 hours at 25°C, pH 3).

-

Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (pH > 10), the ester undergoes saponification to form the sodium salt of 4-chloro-2-methylphenoxyacetic acid and 1-methylpropyl alcohol:

-

Kinetics : Reaction completes within 2 hours at 60°C in 1M NaOH.

-

Applications : Used industrially to regenerate the active herbicide (MCPA) from its ester form .

Transesterification

The ester reacts with alcohols (e.g., methanol) under acidic or basic catalysis to form new esters:

-

Key Data :

Catalyst Temperature (°C) Yield (%) H₂SO₄ 80 92 NaOH 60 85 -

Limitation : Steric hindrance from the 1-methylpropyl group reduces reaction rates compared to methyl esters .

Aromatic Ring Oxidation

The chlorinated aromatic ring resists electrophilic attack but undergoes radical-mediated oxidation under UV light:

-

Products : Hydroxylated derivatives (e.g., 4-chloro-2-(hydroxymethyl)phenoxyacetic acid ester) .

-

Rate : Accelerated in aqueous solutions with TiO₂ photocatalysts (degradation efficiency: 90% in 4 hours) .

Side-Chain Oxidation

The methyl group on the phenoxy ring oxidizes to a carboxyl group under strong oxidants (e.g., KMnO₄):

Biodegradation Pathways

Soil microorganisms degrade the ester via two pathways:

| Pathway | Enzymes Involved | Products |

|---|---|---|

| Esterase Hydrolysis | Carboxylesterases | MCPA + 1-methylpropyl alcohol |

| Ether Bond Cleavage | α-Ketoglutarate-dependent dioxygenase | 4-chloro-2-methylphenol + acetate |

-

Half-Life : 15–50 days in soil, depending on pH and organic content .

-

Key Gene : tfdA in Cupriavidus and Sphingomonas spp. enables aromatic ring cleavage .

Photodegradation

Exposure to sunlight induces three primary degradation routes:

-

Hydroxyl Radical Attack : Cleaves the ether bond, yielding 4-chloro-2-methylphenol (MCP) .

-

Electron Hole Oxidation : Generates formate intermediates that decarboxylate to MCP .

-

Dechlorination : UV irradiation replaces chlorine with hydroxyl groups (~10% yield) .

Environmental Relevance : Photolysis half-life in water: 2–7 days .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition at 180–220°C, producing:

Comparative Reactivity Table

| Reaction Type | Conditions | Primary Products | Rate Constant (k) |

|---|---|---|---|

| Acid Hydrolysis | 25°C, pH 3 | MCPA + 1-methylpropyl alcohol | 0.0096 h⁻¹ |

| Base Hydrolysis | 60°C, 1M NaOH | MCPA-Na + 1-methylpropyl alcohol | 0.85 h⁻¹ |

| Photolysis (UV) | 254 nm, H₂O/TiO₂ | MCP + CO₂ | 0.23 h⁻¹ |

| Microbial Degradation | Soil, pH 6.5, 25°C | MCP + acetate | 0.014 day⁻¹ |

Scientific Research Applications

1-Methylpropyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound acts as an auxin mimic, disrupting the normal growth processes of plants. It binds to auxin receptors, leading to uncontrolled growth and eventually plant death . The pathways involved include the modulation of gene expression and interference with cellular processes essential for plant growth .

Comparison with Similar Compounds

Structural and Functional Analogues

MCPA and Its Derivatives

- MCPA (Acid Form) :

- MCPA Sodium Salt :

- Propyl (4-Chloro-2-Methylphenoxy)Acetate: Molecular Formula: C₁₂H₁₅ClO₃ Properties: logP = 3.61, molecular weight 242.70 g/mol. Less lipophilic than the target compound due to shorter alkyl chain (propyl vs. sec-butyl) .

Ionic Derivatives

- Ionic Liquids with (4-Chloro-2-Methylphenoxy)Acetate Anion: Example: Patented ionic pairs (e.g., WO 2008/140338) combine the phenoxyacetate anion with cations like choline. These exhibit low volatility, high thermal stability, and tunable solubility, making them suitable for controlled-release formulations .

Other Phenoxy Esters

- Dinoseb Acetate: Molecular Formula: C₁₂H₁₄N₂O₆ Properties: Banned due to teratogenicity. Highlights the importance of substituent effects; nitro groups increase toxicity compared to chlorine/methyl in MCPA .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Vapor Pressure (mmHg) | Water Solubility |

|---|---|---|---|---|---|

| 1-Methylpropyl (4-chloro-2-methylphenoxy)acetate | C₁₃H₁₇ClO₃ | ~270.7 | ~3.8 | <10 (estimated) | Slightly soluble |

| Propyl (4-chloro-2-methylphenoxy)acetate | C₁₂H₁₅ClO₃ | 242.70 | 3.61 | Not reported | Low |

| MCPA (acid) | C₉H₉ClO₃ | 200.62 | ~2.5 | Low | High (~500 mg/L) |

| MCPA sodium salt | C₉H₈ClO₃Na | 222.60 | ~1.2 | Negligible | Very high (>1,000 mg/L) |

Key Observations :

- Lipophilicity : The target compound’s sec-butyl group increases logP (~3.8) compared to propyl (3.61) and MCPA acid (~2.5), enhancing membrane permeability.

- Volatility: Lower than sec-butyl acetate (10 mmHg at 20°C; evidence 5) due to the bulky phenoxy group .

- Solubility : Esters are less water-soluble than MCPA acid or salts, limiting leaching but requiring surfactants for agricultural use.

Biological Activity

1-Methylpropyl (4-chloro-2-methylphenoxy)acetate, often associated with the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), exhibits various biological activities that are significant in both agricultural and toxicological contexts. This article explores its biological activity, including toxicity, physiological effects, and potential therapeutic applications, supported by data tables and case studies.

This compound is a derivative of MCPA, a widely used phenoxy herbicide. Its mechanism of action mimics the plant growth hormone auxin, leading to uncontrolled growth in susceptible plants, primarily dicotyledons. The compound is absorbed through leaves and translocated to meristems, resulting in symptoms such as stem curling and leaf wilting, ultimately causing plant death .

Acute Toxicity

MCPA is known for its acute toxicity in humans and animals. A study involving 181 patients who intentionally poisoned themselves with MCPA revealed that while most cases exhibited mild toxicity, severe outcomes such as cardiorespiratory arrest occurred in some instances. The study highlighted the correlation between admission plasma MCPA concentration and clinical markers of toxicity, although it was noted that the correlation was poor .

Table 1: Case Study of MCPA Poisoning

| Case (age, sex) | Admission Plasma MCPA (mg/kg) | Peak CK Activity (U/L) | Severity of Toxicity |

|---|---|---|---|

| A (27, M) | 672 | 402 | Low |

| B (26, F) | 569 | 942 | Severe |

| C (19, M) | 591 | 4770 | Moderate |

| D (39, M) | 387 | 338 | Mild |

| E (25, F) | 415 | 493 | Mild |

This table summarizes key findings from the case series, illustrating the variability in toxicity based on plasma concentration levels.

Chronic Exposure Effects

Chronic exposure to MCPA has been linked to liver damage. A case study reported a farmer who developed a heterogeneous pattern of liver injury after six months of exposure to the herbicide. Upon treatment with corticosteroids and ursodeoxycholic acid, the patient's liver function gradually improved . This highlights the potential for long-term health effects associated with prolonged use of herbicides containing chlorophenoxy compounds.

Physiological Effects

Research indicates that MCPA affects various physiological systems. In animal studies, exposure to high concentrations resulted in reduced food consumption and weight gain, particularly in female rats. Clinical chemistry analyses confirmed that both liver and kidney were target organs affected by MCPA .

Table 2: Physiological Effects Observed in Animal Studies

| Exposure Level (ppm) | Effect on Food Consumption (%) | Effect on Weight Gain (%) |

|---|---|---|

| 2000 | Decreased | Decreased |

| Control | Normal | Normal |

This table presents findings from a controlled study assessing the impact of MCPA on animal physiology.

Environmental Impact and Biodegradation

MCPA is also subject to biodegradation in soil environments. Microorganisms can utilize it as a carbon source, leading to its breakdown into less harmful metabolites such as 4-chloro-2-methylphenol. This process is facilitated by specific soil bacteria possessing the tfdA gene . Understanding this degradation pathway is crucial for assessing the environmental impact of agricultural practices involving this herbicide.

Q & A

Q. What are the optimized laboratory synthesis protocols for 1-methylpropyl (4-chloro-2-methylphenoxy)acetate?

The synthesis typically involves esterification of (4-chloro-2-methylphenoxy)acetic acid with 1-methylpropanol. A method adapted from similar phenoxyacetate esters (e.g., methyl or 2-ethylhexyl esters) includes:

- Reaction conditions : Use sulfuric acid as a catalyst in methanol under reflux (4–6 hours) .

- Workup : Pour the mixture into ice water, isolate the oily product via filtration, and purify by recrystallization (ethanol or hexane/ethyl acetate mixtures) .

- Validation : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Structural characterization :

- Purity analysis :

Advanced Research Questions

Q. How can researchers evaluate the herbicidal efficacy of this compound against resistant weed species?

- Bioassay design :

- In vitro tests : Apply the compound (0.1–100 µM) to Arabidopsis or model weeds (e.g., Amaranthus retroflexus) in hydroponic systems. Measure growth inhibition (root/shoot length) over 7–14 days .

- Formulation studies : Compare activity of ionic liquid derivatives (e.g., paired with quaternary ammonium cations) to enhance bioavailability .

- Data interpretation : Use nonlinear regression (e.g., log-logistic models) to calculate EC values and assess resistance mechanisms .

Q. What methodologies are recommended for studying environmental persistence and soil interactions?

- Mineralization studies :

- Toxicity assays :

- Evaluate impact on soil microbiota (e.g., Pseudomonas spp.) using ATP luminescence assays and microbial diversity profiling (16S rRNA sequencing) .

- Adsorption/desorption :

Q. How can researchers resolve contradictions in reported toxicity data across studies?

- Meta-analysis framework :

- Mechanistic studies :

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.